Cas no 1053170-08-3 ((4-amino-2,2,3-trimethylcyclohexyl)methanol)
(4-amino-2,2,3-trimethylcyclohexyl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (4-Amino-2,2,3-trimethylcyclohexyl)methanol
- Cyclohexanemethanol, 4-amino-2,2,3-trimethyl-
- (4-amino-2,2,3-trimethylcyclohexyl)methanol
-
- Inchi: 1S/C10H21NO/c1-7-9(11)5-4-8(6-12)10(7,2)3/h7-9,12H,4-6,11H2,1-3H3
- InChI Key: WJVBQTINNYBSQR-UHFFFAOYSA-N
- SMILES: C1(CO)CCC(N)C(C)C1(C)C
(4-amino-2,2,3-trimethylcyclohexyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A632443-2.5mg |
(4-Amino-2,2,3-trimethylcyclohexyl)methanol |
1053170-08-3 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A632443-5mg |
(4-Amino-2,2,3-trimethylcyclohexyl)methanol |
1053170-08-3 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A632443-25mg |
(4-Amino-2,2,3-trimethylcyclohexyl)methanol |
1053170-08-3 | 25mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-160253-50mg |
(4-amino-2,2,3-trimethylcyclohexyl)methanol, Mixture of diastereomers |
1053170-08-3 | 95.0% | 50mg |
$252.0 | 2023-09-23 | |
| Enamine | EN300-160253-100mg |
(4-amino-2,2,3-trimethylcyclohexyl)methanol, Mixture of diastereomers |
1053170-08-3 | 95.0% | 100mg |
$376.0 | 2023-09-23 | |
| Enamine | EN300-160253-250mg |
(4-amino-2,2,3-trimethylcyclohexyl)methanol, Mixture of diastereomers |
1053170-08-3 | 95.0% | 250mg |
$538.0 | 2023-09-23 | |
| Enamine | EN300-160253-500mg |
(4-amino-2,2,3-trimethylcyclohexyl)methanol, Mixture of diastereomers |
1053170-08-3 | 95.0% | 500mg |
$847.0 | 2023-09-23 | |
| Enamine | EN300-160253-1000mg |
(4-amino-2,2,3-trimethylcyclohexyl)methanol, Mixture of diastereomers |
1053170-08-3 | 95.0% | 1000mg |
$1086.0 | 2023-09-23 | |
| Enamine | EN300-160253-2500mg |
(4-amino-2,2,3-trimethylcyclohexyl)methanol, Mixture of diastereomers |
1053170-08-3 | 95.0% | 2500mg |
$2127.0 | 2023-09-23 | |
| Enamine | EN300-160253-5000mg |
(4-amino-2,2,3-trimethylcyclohexyl)methanol, Mixture of diastereomers |
1053170-08-3 | 95.0% | 5000mg |
$3147.0 | 2023-09-23 |
(4-amino-2,2,3-trimethylcyclohexyl)methanol Related Literature
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on (4-amino-2,2,3-trimethylcyclohexyl)methanol
Chemical Profile of (4-amino-2,2,3-trimethylcyclohexyl)methanol (CAS No. 1053170-08-3)
(4-amino-2,2,3-trimethylcyclohexyl)methanol, identified by its CAS number 1053170-08-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemical research. This compound, characterized by its complex cyclic structure and functional groups, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The molecular structure of (4-amino-2,2,3-trimethylcyclohexyl)methanol consists of a cyclohexane ring substituted with a methyl group at the 2-position, another methyl group at the 3-position, and an amino group at the 4-position. Additionally, a hydroxymethyl group is attached to one of the carbon atoms of the ring. This arrangement results in a molecule with high steric hindrance and specific electronic properties, which influence its reactivity and interaction with biological targets.
In recent years, (4-amino-2,2,3-trimethylcyclohexyl)methanol has been explored as a key intermediate in the development of novel therapeutic agents. Its structural features make it a suitable precursor for synthesizing complex heterocyclic compounds that are known to exhibit pharmacological activity. For instance, derivatives of this compound have been investigated for their potential in modulating enzyme activity and receptor binding interactions.
One of the most promising applications of (4-amino-2,2,3-trimethylcyclohexyl)methanol is in the field of drug discovery. Researchers have leveraged its unique structural motifs to design molecules that target specific disease pathways. Notably, studies have shown that compounds derived from this intermediate can interact with enzymes involved in metabolic disorders and inflammatory responses. These findings have opened up new avenues for developing treatments for conditions such as diabetes and arthritis.
The synthesis of (4-amino-2,2,3-trimethylcyclohexyl)methanol presents several challenges due to its complex stereochemistry. However, advances in synthetic methodologies have enabled more efficient and scalable production processes. Modern techniques such as asymmetric hydrogenation and catalytic amination have been particularly useful in constructing the desired molecular framework with high precision.
From a biochemical perspective, the amino and hydroxymethyl groups in (4-amino-2,2,3-trimethylcyclohexyl)methanol provide multiple sites for functionalization, allowing chemists to tailor the properties of derived compounds for specific biological applications. This flexibility has led to the development of a diverse range of derivatives with enhanced efficacy and reduced toxicity profiles.
The pharmacokinetic behavior of compounds derived from (4-amino-2,2,3-trimethylcyclohexyl)methanol is another area of active research. Understanding how these molecules are absorbed, distributed, metabolized, and excreted is crucial for optimizing their therapeutic potential. Preclinical studies have provided valuable insights into their bioavailability and metabolic pathways, guiding the design of next-generation drugs with improved pharmacokinetic properties.
In conclusion, (4-amino-2,2,3-trimethylcyclohexyl)methanol (CAS No. 1053170-08-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an indispensable tool for drug discovery and development. As research continues to uncover new applications for this compound and its derivatives, its importance in addressing complex diseases will only continue to grow.
1053170-08-3 ((4-amino-2,2,3-trimethylcyclohexyl)methanol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)